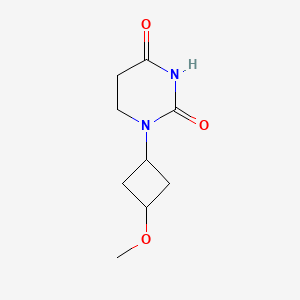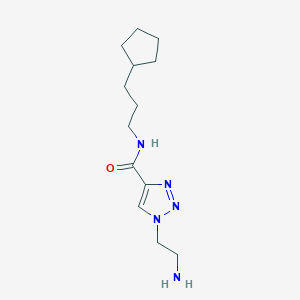![molecular formula C11H21NO3 B6633294 2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol](/img/structure/B6633294.png)
2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol, also known as MOA-728, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. MOA-728 is a selective agonist for the 5-HT2C receptor, which is a subtype of serotonin receptor that is primarily expressed in the central nervous system.
Mechanism of Action
2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol is a selective agonist for the 5-HT2C receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Upon binding to the receptor, 2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol activates intracellular signaling pathways that result in the modulation of neurotransmitter release and neuronal activity. The exact mechanism of action of 2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol is still being studied, but it is believed to involve the activation of downstream signaling pathways such as the phospholipase C pathway.
Biochemical and Physiological Effects:
2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol has been shown to have various biochemical and physiological effects in preclinical studies. In animal models, 2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol has been shown to decrease food intake and body weight, increase locomotor activity, and improve cognitive function. 2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol has also been shown to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for the treatment of mood disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol in lab experiments is its selective agonist activity for the 5-HT2C receptor. This allows researchers to study the specific effects of activating this receptor without affecting other serotonin receptors. However, one limitation of using 2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol is its relatively low potency compared to other selective 5-HT2C receptor agonists. This can make it difficult to achieve consistent and reproducible results in lab experiments.
Future Directions
There are several potential future directions for research on 2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol. One area of interest is the potential use of 2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol in the treatment of obesity and other metabolic disorders. Another area of interest is the development of more potent and selective agonists for the 5-HT2C receptor. Additionally, further studies are needed to fully understand the mechanism of action of 2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol and its potential therapeutic applications in the treatment of mood disorders.
Synthesis Methods
2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 3-methyloxetan-3-ol with methylamine, which results in the formation of 3-methyloxetan-3-ylmethylamine. This intermediate compound is then reacted with 2-methyl-3-bromo-1,4-dioxane to form 2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol.
Scientific Research Applications
2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol has been extensively studied in the field of neuroscience due to its potential applications in the treatment of various neurological disorders such as depression, anxiety, and obesity. The 5-HT2C receptor has been shown to play a crucial role in the regulation of mood, appetite, and sleep, and 2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol's selective agonist activity for this receptor makes it a promising therapeutic agent.
properties
IUPAC Name |
2-methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-9-11(13,3-4-15-9)6-12-5-10(2)7-14-8-10/h9,12-13H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIILBZMKIALKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(CNCC2(COC2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B6633214.png)

![2-amino-N-[(1-ethylcyclopentyl)methyl]pyrimidine-5-sulfonamide](/img/structure/B6633231.png)
![3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine](/img/structure/B6633235.png)
![8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633237.png)
![2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide](/img/structure/B6633246.png)
![2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide](/img/structure/B6633268.png)
![N-[2-(oxan-2-yl)ethyl]-1,1-dioxothian-4-amine](/img/structure/B6633274.png)

![2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B6633291.png)
![6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid](/img/structure/B6633300.png)
![6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridine-2-carboxylic acid](/img/structure/B6633304.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide](/img/structure/B6633305.png)
![2-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]acetamide](/img/structure/B6633311.png)